molecular formula C7H5F3N2O5S B071371 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate CAS No. 163083-48-5

6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate

Cat. No.: B071371
CAS No.: 163083-48-5
M. Wt: 286.19 g/mol
InChI Key: TZAHUIAESWUDID-UHFFFAOYSA-N
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Description

6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H5F3N2O5S. It is commonly used in proteomics research and other scientific applications. The compound is characterized by the presence of a trifluoromethanesulfonate group attached to a pyridine ring, which is substituted with a methyl and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate typically involves the reaction of 3-hydroxy-6-methyl-2-nitropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) under a nitrogen atmosphere. The mixture is stirred for about 2 hours, followed by quenching with water. The organic layer is then separated, washed with water, and dried over magnesium sulfate. The crude product is purified by flash chromatography on silica gel to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reagents like palladium on carbon with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Reduction: Products include 6-methyl-2-amino-3-pyridyl trifluoromethanesulfonate.

    Oxidation: Products include 6-carboxy-2-nitro-3-pyridyl trifluoromethanesulfonate.

Scientific Research Applications

6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate is used in various scientific research applications, including:

    Proteomics: As a reagent for labeling and modifying proteins to study their structure and function.

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Biological Studies: As a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins and other biomolecules, thereby influencing various biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-nitropyridin-3-yl trifluoromethanesulfonate
  • 2-Nitro-3-hydroxypyridine
  • 3-Hydroxy-6-methyl-2-nitropyridine

Uniqueness

6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate is unique due to the presence of both a nitro group and a trifluoromethanesulfonate group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in proteomics and organic synthesis.

Properties

IUPAC Name

(6-methyl-2-nitropyridin-3-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O5S/c1-4-2-3-5(6(11-4)12(13)14)17-18(15,16)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAHUIAESWUDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447801
Record name 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163083-48-5
Record name 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate
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